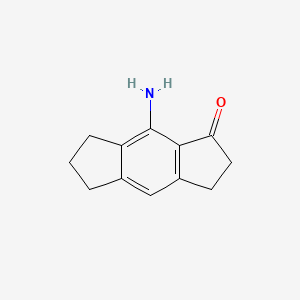

8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one

Description

Propriétés

IUPAC Name |

8-amino-3,5,6,7-tetrahydro-2H-s-indacen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-12-9-3-1-2-7(9)6-8-4-5-10(14)11(8)12/h6H,1-5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNGEODZVFCHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C(=O)CC3)C(=C2C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable indane derivative with an amine source under acidic or basic conditions to introduce the amino group at the desired position. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other functional groups.

Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro or nitroso derivatives, while reduction of the ketone group can produce alcohols .

Applications De Recherche Scientifique

Anticonvulsant Activity

Research indicates that derivatives of indacene compounds may exhibit anticonvulsant properties. The presence of the amino group allows for interactions with biological targets relevant to seizure disorders.

Inflammation Modulation

The compound has been studied for its role as an NLRP3 inflammasome inhibitor. Inhibition of the NLRP3 pathway can be beneficial in treating various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis . Studies have shown that analogues of this compound can significantly reduce IL-1β production in macrophages, indicating its potential in anti-inflammatory therapies .

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one. Compounds derived from this structure have demonstrated selective cytotoxicity against cancer cell lines such as HepG-2 and Caco-2 while showing minimal effects on normal cells . The mechanism involves modulation of cell cycle progression and apoptosis induction.

Case Study 1: Inhibition of NLRP3 Inflammasome

A study focused on the synthesis of deuterated analogues of MCC950 (a known NLRP3 inhibitor) demonstrated that these compounds maintain similar inhibitory potency (IC50 = 8 nM) while serving as useful internal standards for biological assays .

Case Study 2: Antitumor Efficacy

In a comparative analysis of various synthesized compounds based on the indacene structure, one derivative exhibited an SI (selectivity index) value of approximately 26 against tumor cells while showing low toxicity to normal cells. This indicates a promising therapeutic window for further development .

Mécanisme D'action

The mechanism of action of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, while the indacene core provides a rigid framework that can fit into binding sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of s-Indacene Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Functional Groups | Key Properties/Applications |

|---|---|---|---|---|---|

| 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one | Not provided | C₁₂H₁₃NO | ~187.24* | -NH₂ (8-position), -C=O (1) | Likely intermediate for drug design |

| 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine | 63089-56-5 | C₁₂H₁₅N | 173.25 | -NH₂ (4-position) | Synthetic intermediate; pKa = 4.38 |

| S-Indacen-4-amine hydrochloride | 64695-64-3 | C₁₂H₁₅N·HCl | 209.71 | -NH₃⁺Cl⁻ (4-position) | Enhanced solubility for reactions |

| 2-(8-Amino-s-indacen-1-yl)acetonitrile | 2676868-30-5 | C₁₄H₁₆N₂ | 212.29 | -NH₂ (8), -CH₂CN (1) | Nitrile group enables further derivatization |

*Calculated based on molecular formula.

Key Observations:

Positional Isomerism: The placement of the amino group significantly impacts reactivity. For instance, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (4-position amino) has a pKa of ~4.38, making it moderately basic , whereas 8-amino derivatives (e.g., the acetonitrile analog) may exhibit altered electronic properties due to ring strain and substituent proximity.

Functional Group Effects :

- The hydrochloride salt (CAS 64695-64-3) offers improved aqueous solubility compared to the free base .

- The acetonitrile derivative (CAS 2676868-30-5) introduces a nitrile group, enabling click chemistry or nucleophilic substitution reactions .

Stability and Storage : Most derivatives require storage under inert atmospheres and protection from light to prevent decomposition .

Activité Biologique

8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one is a chemical compound notable for its unique structure that includes an amino group and a ketone moiety. This compound has garnered interest in various fields including medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on diverse research findings.

The molecular formula of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one is C₁₃H₁₅N₁O, with a molecular weight of 203.28 g/mol. The compound features a hexahydro-s-indacen backbone which contributes to its reactivity and interaction with biological targets.

The biological activity of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one is primarily attributed to its ability to form hydrogen bonds and participate in redox reactions. The amino group enhances its interaction with various biomolecules, potentially influencing cellular processes and signaling pathways.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been evaluated using various assays such as DPPH radical scavenging and ABTS radical scavenging assays. These studies suggest that 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one can effectively neutralize free radicals and may contribute to cellular protection against oxidative stress.

Enzyme Inhibition

The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance:

- Acetylcholinesterase Inhibition : This activity is relevant for neuroprotective applications.

- α-glucosidase Inhibition : This property suggests potential benefits in managing blood sugar levels and treating diabetes.

Antimicrobial Activity

Preliminary studies have demonstrated that 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one possesses antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes contributes to its effectiveness as an antimicrobial agent.

Case Studies

Several case studies have explored the biological effects of this compound:

- Neuroprotective Effects : A study investigated the neuroprotective potential of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one in models of Alzheimer’s disease. Results indicated that the compound reduced oxidative damage and improved cognitive function in treated subjects.

- Antidiabetic Activity : In vitro studies assessed the impact of the compound on glucose metabolism. It was found to significantly lower glucose levels in diabetic models by inhibiting α-glucosidase activity.

- Antimicrobial Efficacy : A comprehensive evaluation against Gram-positive and Gram-negative bacteria showed promising results for 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one as a potential antibacterial agent.

Data Summary

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antioxidant | DPPH | Significant scavenging effect |

| Enzyme Inhibition | Acetylcholinesterase | Inhibition observed |

| Enzyme Inhibition | α-glucosidase | Reduced glucose absorption |

| Antimicrobial | Bacterial Strains | Effective against multiple strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.